molecular formula C11H9N3O3 B11453403 3-methyl-4-nitro-5-[(E)-2-pyridin-3-ylethenyl]-1,2-oxazole CAS No. 1448590-02-0

3-methyl-4-nitro-5-[(E)-2-pyridin-3-ylethenyl]-1,2-oxazole

Cat. No.: B11453403
CAS No.: 1448590-02-0
M. Wt: 231.21 g/mol
InChI Key: SRWLVUSPLVSADH-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4-nitro-5-[(E)-2-pyridin-3-ylethenyl]-1,2-oxazole is a heterocyclic compound that features a unique combination of functional groups, including a nitro group, a pyridine ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-nitro-5-[(E)-2-pyridin-3-ylethenyl]-1,2-oxazole typically involves the reaction of 3-methyl-4-nitro-5-styrylisoxazoles with appropriate reagents under controlled conditions. One efficient method involves the use of nano-titania as a solid support and recyclable catalyst, providing a clean and solvent-free procedure . This method not only offers high yields but also allows for the easy separation and reuse of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-nitro-5-[(E)-2-pyridin-3-ylethenyl]-1,2-oxazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group and the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide (NaOCH₃) for nucleophilic substitution.

Major Products

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or alkylated derivatives depending on the substituents used.

Scientific Research Applications

3-Methyl-4-nitro-5-[(E)-2-pyridin-3-ylethenyl]-1,2-oxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-methyl-4-nitro-5-[(E)-2-pyridin-3-ylethenyl]-1,2-oxazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-4-nitro-5-styrylisoxazole: Similar in structure but lacks the pyridine ring.

    4-Nitro-5-styrylisoxazole: Similar but without the methyl group at the 3-position.

    3-Methyl-4-nitro-5-phenylisoxazole: Similar but with a phenyl group instead of the pyridin-3-ylethenyl group.

Uniqueness

3-Methyl-4-nitro-5-[(E)-2-pyridin-3-ylethenyl]-1,2-oxazole is unique due to the presence of the pyridine ring, which imparts additional electronic and steric properties. This uniqueness makes it a valuable compound for exploring new chemical reactivities and biological activities.

Properties

CAS No.

1448590-02-0

Molecular Formula

C11H9N3O3

Molecular Weight

231.21 g/mol

IUPAC Name

3-methyl-4-nitro-5-[(E)-2-pyridin-3-ylethenyl]-1,2-oxazole

InChI

InChI=1S/C11H9N3O3/c1-8-11(14(15)16)10(17-13-8)5-4-9-3-2-6-12-7-9/h2-7H,1H3/b5-4+

InChI Key

SRWLVUSPLVSADH-SNAWJCMRSA-N

Isomeric SMILES

CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=CN=CC=C2

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])C=CC2=CN=CC=C2

solubility

33.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.